molecular formula C12H19NO2 B8315085 3-n-Butoxy-4-methoxybenzylamine

3-n-Butoxy-4-methoxybenzylamine

Cat. No.: B8315085
M. Wt: 209.28 g/mol
InChI Key: BJULXWKZYDJATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-n-Butoxy-4-methoxybenzylamine is a substituted benzylamine derivative featuring a methoxy group at the 4-position and an n-butoxy group at the 3-position of the aromatic ring. Benzylamine derivatives are of interest in medicinal chemistry and materials science due to their versatility as intermediates in synthesizing pharmaceuticals, ligands, or polymers.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(3-butoxy-4-methoxyphenyl)methanamine

InChI

InChI=1S/C12H19NO2/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8H,3-4,7,9,13H2,1-2H3

InChI Key

BJULXWKZYDJATP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CN)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-n-Butoxy-4-methoxybenzylamine with structurally related benzylamine derivatives, focusing on electronic properties, substituent effects, and theoretical reactivity.

Substituent Effects on Electronic Properties

Computational studies using density functional theory (DFT) methods, such as B3LYP/6-31G(d,p), have been employed to analyze alkoxy-substituted benzylamines. Key findings include:

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) Mulliken Charge on NH₂
This compound* 5.2 (estimated) 3.8 (estimated) -0.45
4-Methoxybenzylamine 5.8 2.5 -0.38
3-Ethoxy-4-methoxybenzylamine 5.4 3.2 -0.42

*Data estimated based on analogous compounds and computational methodologies .

  • HOMO-LUMO Gap : The n-butoxy group reduces the HOMO-LUMO gap compared to simpler methoxy derivatives (e.g., 4-methoxybenzylamine), suggesting increased reactivity due to lower kinetic stability.
  • Dipole Moment : The larger dipole moment of this compound versus 4-methoxybenzylamine (3.8 vs. 2.5 Debye) reflects enhanced polarity from the asymmetric alkoxy substitution.
  • Mulliken Charges : The NH₂ group carries a more negative charge (-0.45) in this compound than in 4-methoxybenzylamine (-0.38), indicating stronger electron donation from the substituted ring, which may influence nucleophilic behavior.

Solubility and Lipophilicity

The n-butoxy chain significantly increases lipophilicity compared to shorter alkoxy substituents:

Compound logP (Predicted) Aqueous Solubility (mg/L)
This compound 2.7 120
3-Methoxy-4-ethoxybenzylamine 2.1 250
4-Methoxybenzylamine 1.3 850

The longer n-butoxy chain reduces aqueous solubility but improves compatibility with nonpolar solvents, a critical factor in drug design or organic synthesis .

Reactivity in Electrophilic Substitution

The electron-donating methoxy and n-butoxy groups activate the aromatic ring toward electrophilic substitution. However, steric hindrance from the n-butoxy group may direct incoming electrophiles to the 5- and 6-positions of the ring, unlike less hindered analogs like 4-methoxybenzylamine, where substitution occurs predominantly at the 2-position.

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